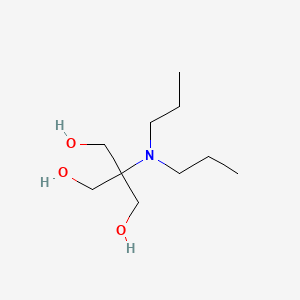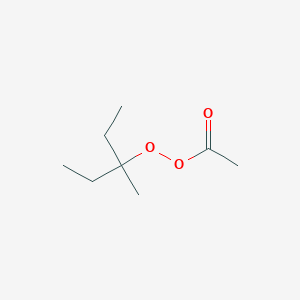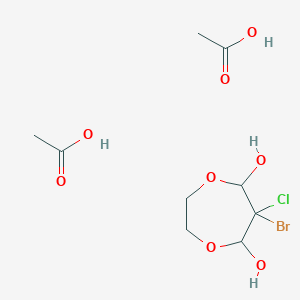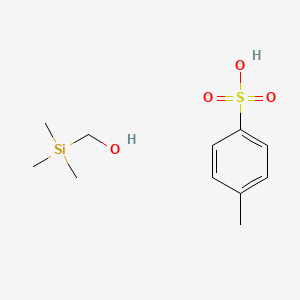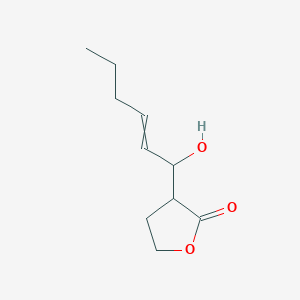
3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a hydroxyhexenyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one typically involves the reaction of hex-2-en-1-ol with oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxolanone derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl group can be reduced to form a saturated hexyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 3-(1-oxohex-2-en-1-yl)oxolan-2-one.
Reduction: Formation of 3-(1-hydroxyhexyl)oxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the reagent used.
Applications De Recherche Scientifique
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy and oxolanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-piperidin-1-ylethyl)oxolan-2-one
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
- Butyrolactone
Uniqueness
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is unique due to the presence of the hydroxyhexenyl group, which imparts distinct chemical and biological properties. This differentiates it from other oxolanone derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .
Propriétés
Numéro CAS |
61097-30-1 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-(1-hydroxyhex-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-9(11)8-6-7-13-10(8)12/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Clé InChI |
BJOKEJFYKBPUQP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(C1CCOC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


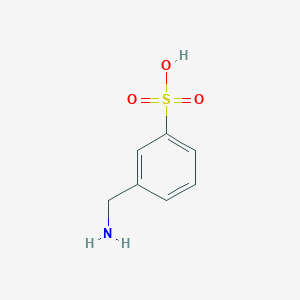
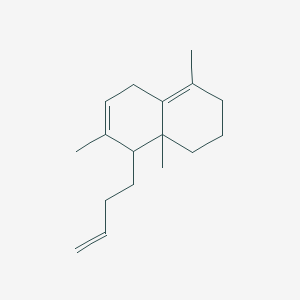
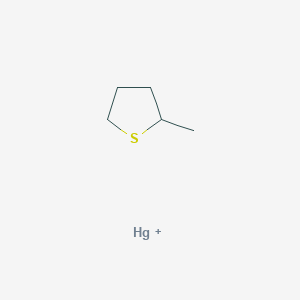
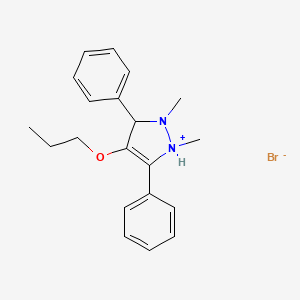
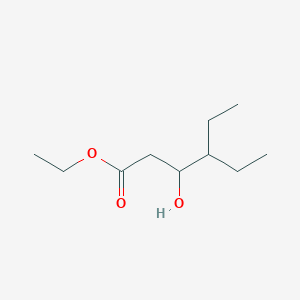
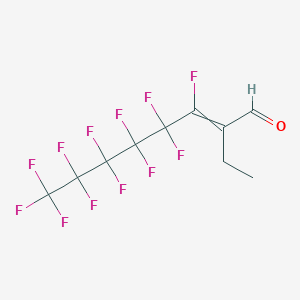
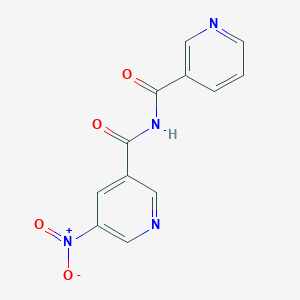
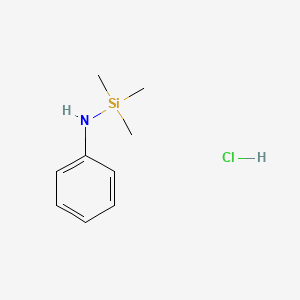
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
